![molecular formula C16H13NO2 B2895643 1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 439094-73-2](/img/structure/B2895643.png)
1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is an organic compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a benzisoxazole ring fused with a benzene ring and a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of D-glucose as a starting material, which undergoes a series of reactions including protection, oxidation, and olefination . The reaction conditions often require the use of catalysts such as Cu (I) or Ru (II) for the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly and metal-free synthetic routes is gaining popularity due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
化学反应分析
Types of Reactions
1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone undergoes various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as NaIO4.
Substitution: Substitution reactions may involve the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: NaIO4 is commonly used as an oxidizing agent.
Reduction: Saccharomyces cerevisiae and natural deep eutectic solvents are used for green asymmetric reduction.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce chiral alcohols.
科学研究应用
1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may interact with bacterial cell division proteins, making it a potential antibacterial agent . The exact pathways and molecular targets can vary depending on the specific application and biological system.
相似化合物的比较
Similar Compounds
1-(3-Methylphenyl)-1H-benzimidazol-5-amine: Another compound with a similar benzene ring structure.
1-(3-Methylphenyl)ethanol: A related compound used in asymmetric reduction reactions.
Uniqueness
1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is unique due to its benzisoxazole ring structure, which imparts specific chemical properties and reactivity. This makes it valuable in various scientific research applications, particularly in the synthesis of heterocyclic compounds and drug discovery.
属性
IUPAC Name |
1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-4-3-5-13(8-10)16-14-9-12(11(2)18)6-7-15(14)17-19-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHMKRNGPZHAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide](/img/structure/B2895561.png)
![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)
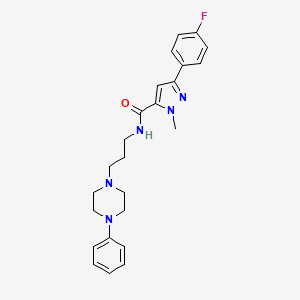

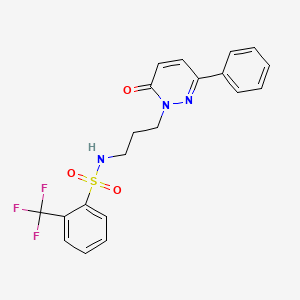
![N-[(2-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2895571.png)
![3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2895572.png)
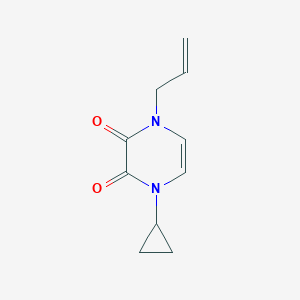
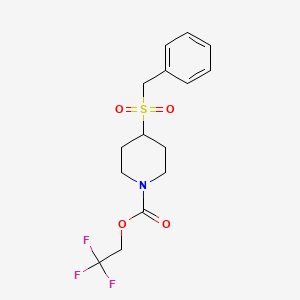
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)
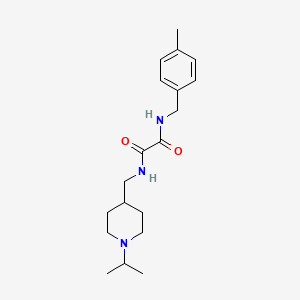
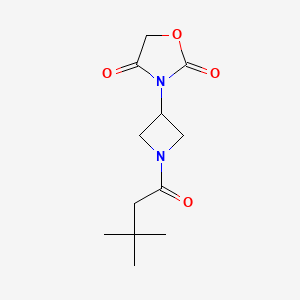
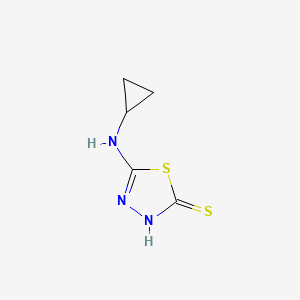
![N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide](/img/structure/B2895582.png)
